molecular formula C15H22N4O3 B6058896 4-[3-(4-Methylpiperazin-1-yl)-4-nitrophenyl]morpholine

4-[3-(4-Methylpiperazin-1-yl)-4-nitrophenyl]morpholine

Cat. No.: B6058896
M. Wt: 306.36 g/mol
InChI Key: HWLGHBKLHJVHCF-UHFFFAOYSA-N
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Description

4-[3-(4-Methylpiperazin-1-yl)-4-nitrophenyl]morpholine is a complex organic compound that features a morpholine ring substituted with a nitrophenyl group and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methylpiperazin-1-yl)-4-nitrophenyl]morpholine typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methylpiperazin-1-yl)-4-nitrophenyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-[3-(4-Methylpiperazin-1-yl)-4-nitrophenyl]morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methylpiperazin-1-yl)-4-nitrophenyl]morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)aniline
  • 4-(4-Methylpiperazin-1-yl)aniline
  • 1-(3-Aminopropyl)-4-methylpiperazine

Uniqueness

4-[3-(4-Methylpiperazin-1-yl)-4-nitrophenyl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

4-[3-(4-methylpiperazin-1-yl)-4-nitrophenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-16-4-6-18(7-5-16)15-12-13(2-3-14(15)19(20)21)17-8-10-22-11-9-17/h2-3,12H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLGHBKLHJVHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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